molecular formula C6H12O4S B11967760 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide CAS No. 27529-59-5

3,4-Dimethoxytetrahydrothiophene 1,1-dioxide

Cat. No.: B11967760
CAS No.: 27529-59-5
M. Wt: 180.22 g/mol
InChI Key: OSDHRUQHPRZLJH-UHFFFAOYSA-N
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Description

3,4-Dimethoxytetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C6H12O4S and a molecular weight of 180.224 g/mol This compound is a derivative of tetrahydrothiophene, featuring two methoxy groups at the 3 and 4 positions and a sulfone group at the 1,1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide can be achieved through several methods. One common approach involves the zinc-induced 1,4-debromination of 3,4-bis(bromomethyl)-2,5-dihydrothiophene-1,1-dioxide in acetone solvent. This reaction can be carried out using conventional heating, microwave, or ultrasonic irradiation . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. Industrial production would likely involve optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3,4-Dimethoxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound’s sulfone group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The methoxy groups may also play a role in modulating its chemical behavior and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxytetrahydrothiophene 1,1-dioxide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and potential applications. Compared to its halogenated counterparts, the methoxy groups provide different electronic and steric effects, leading to distinct chemical and biological properties.

Properties

CAS No.

27529-59-5

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

3,4-dimethoxythiolane 1,1-dioxide

InChI

InChI=1S/C6H12O4S/c1-9-5-3-11(7,8)4-6(5)10-2/h5-6H,3-4H2,1-2H3

InChI Key

OSDHRUQHPRZLJH-UHFFFAOYSA-N

Canonical SMILES

COC1CS(=O)(=O)CC1OC

Origin of Product

United States

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